3-cyclopentyl-4-methyl-1,2-oxazol-5-amine CAS number
3-cyclopentyl-4-methyl-1,2-oxazol-5-amine CAS number
An In-Depth Technical Guide to 3-Cyclopentyl-4-methyl-1,2-oxazol-5-amine
Introduction
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic and steric properties, coupled with its metabolic stability, render it a "privileged scaffold" in drug design.[3][4] Isoxazole derivatives are integral to a wide array of therapeutics, demonstrating activities that span from antibacterial and anti-inflammatory to anticancer and neuroprotective.[1][3][5] This guide focuses on a specific, potentially novel derivative, 3-cyclopentyl-4-methyl-1,2-oxazol-5-amine . While a dedicated CAS number for this compound is not publicly registered, indicating its novelty, its structure embodies the key features that make substituted isoxazoles compelling candidates for drug discovery programs.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a plausible, scientifically-grounded pathway for its synthesis, detailed methods for its characterization, an exploration of its potential roles in medicinal chemistry, and essential safety protocols. The insights herein are synthesized from established principles of heterocyclic chemistry and the extensive literature on related isoxazole analogues.
Section 1: Physicochemical Properties
The anticipated physicochemical properties of 3-cyclopentyl-4-methyl-1,2-oxazol-5-amine are summarized below. These values are estimated based on its chemical structure and are crucial for planning its synthesis, purification, and formulation.
| Property | Predicted Value | Justification |
| Molecular Formula | C9H14N2O | Based on the constituent atoms. |
| Molecular Weight | 166.22 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for small organic amine compounds. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol, Chloroform); sparingly soluble in water. | The presence of the cyclopentyl and methyl groups increases lipophilicity, while the amine and isoxazole nitrogen may allow for some aqueous solubility, especially under acidic conditions. |
| pKa (of amine) | ~4-5 | The amino group at the 5-position of the isoxazole ring is expected to be weakly basic due to the electron-withdrawing nature of the heterocyclic ring. |
| LogP | ~2.0 - 2.5 | Estimated based on the contributions of the cyclopentyl, methyl, and amino-isoxazole fragments. |
Section 2: Synthesis and Mechanism
The synthesis of 3,4-disubstituted-1,2-oxazol-5-amines can be achieved through several established routes.[6][7] A highly efficient and regioselective method involves the [3+2] cycloaddition of a nitrile oxide with an enamine or a related active methylene compound.[8] The following protocol outlines a robust, two-step synthesis for 3-cyclopentyl-4-methyl-1,2-oxazol-5-amine, starting from readily available commercial reagents.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Cyclopentanecarbohydroximoyl Chloride
This intermediate is the precursor to the nitrile oxide required for the cycloaddition.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, add cyclopentanecarboxaldehyde oxime (1.0 eq). Dissolve the oxime in N,N-dimethylformamide (DMF, 5 mL per gram of oxime).
-
Chlorination: Cool the solution to 0 °C. Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting oxime is consumed.
-
Workup: Pour the reaction mixture into ice-cold water (50 mL). The product, cyclopentanecarbohydroximoyl chloride, may precipitate or can be extracted with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product is often used directly in the next step without further purification.
Causality Behind Experimental Choices:
-
NCS as Chlorinating Agent: NCS is a mild and effective source of electrophilic chlorine, suitable for converting the oxime to the hydroximoyl chloride without harsh conditions that could decompose the product.
-
DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.
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Low Temperature Control: The reaction is exothermic; maintaining a low temperature prevents side reactions and ensures the stability of the desired product.
Step 2: Cycloaddition to form 3-Cyclopentyl-4-methyl-1,2-oxazol-5-amine
This step involves the in situ generation of cyclopentanecarbonitrile oxide and its reaction with 2-aminoprop-1-ene-1,1-dicarbonitrile (a surrogate for an amino-substituted active methylene compound). A more direct and modern approach, however, utilizes lithiated alkyl nitriles reacting with chlorooximes.[7] We will adapt this for our target.
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-methylmalononitrile (1.2 eq) in anhydrous tetrahydrofuran (THF, 10 mL per gram).
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Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq) dropwise via syringe. Stir the resulting anion solution at -78 °C for 30 minutes.
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Cycloaddition: Add a solution of the crude cyclopentanecarbohydroximoyl chloride (1.0 eq) from Step 1 in anhydrous THF dropwise to the cold anion solution.
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Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.
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Quenching and Workup: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl, 20 mL). Extract the product with ethyl acetate (3 x 40 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure 3-cyclopentyl-4-methyl-1,2-oxazol-5-amine.
Causality Behind Experimental Choices:
-
Anhydrous/Inert Conditions: The use of a lithiated species (n-BuLi) necessitates the exclusion of water and atmospheric oxygen to prevent quenching and side reactions.
-
Low-Temperature Addition: Maintaining the temperature at -78 °C controls the reactivity of the strong base and the resulting anion, promoting the desired reaction pathway over potential side reactions.[7]
-
Ammonium Chloride Quench: This provides a proton source to neutralize any remaining base and anionic species in a controlled manner.
Diagram of Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Section 3: Analytical Characterization
Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic methods should be employed.
| Technique | Expected Observations |
| ¹H NMR | - Cyclopentyl Protons: A series of multiplets in the upfield region (~1.5-3.0 ppm).- Methyl Protons: A sharp singlet around 2.0-2.3 ppm.- Amine Protons: A broad singlet (D₂O exchangeable) around 4.5-5.5 ppm. The chemical shift can vary with solvent and concentration. |
| ¹³C NMR | - Cyclopentyl Carbons: Multiple signals in the aliphatic region (~25-45 ppm).- Methyl Carbon: A signal around 10-15 ppm.- Isoxazole Ring Carbons: Three distinct signals in the aromatic/heterocyclic region. C3 (~160-165 ppm), C4 (~100-110 ppm), and C5 (~170-175 ppm). |
| FT-IR | - N-H Stretch: A characteristic broad peak or a pair of peaks in the 3200-3400 cm⁻¹ region for the primary amine.- C=N Stretch: A sharp absorption around 1600-1650 cm⁻¹ from the isoxazole ring.- N-O Stretch: A peak in the 1350-1450 cm⁻¹ region. |
| Mass Spec (HRMS) | The exact mass should correspond to the calculated value for C9H15N2O⁺ ([M+H]⁺). This provides unambiguous confirmation of the molecular formula. |
Section 4: Role in Drug Discovery and Development
The isoxazole scaffold is not merely a structural component; it is a versatile tool for modulating the properties of a drug candidate.[2]
The Isoxazole Core: A Privileged Scaffold
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, distinct biological targets. The isoxazole ring qualifies due to its:
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Hydrogen Bonding Capability: The ring nitrogen can act as a hydrogen bond acceptor.
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Dipole Moment: The N-O bond introduces a significant dipole, influencing molecular interactions and solubility.
-
Aromaticity and Rigidity: It provides a rigid, planar anchor to position substituents in a defined orientation for optimal target binding.
-
Metabolic Stability: The isoxazole ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug.
Bioisosteric Replacement
A key strategy in medicinal chemistry is bioisosterism, where one functional group is replaced with another that retains similar biological activity but offers improved physicochemical or pharmacokinetic properties.[9][10] The isoxazole ring is an excellent bioisostere for several common functional groups, including amides and esters.[11][12]
-
Amide Bioisostere: A 3,5-disubstituted isoxazole can mimic the geometry and hydrogen bonding pattern of an amide bond while being resistant to hydrolysis by amidases, thus increasing the drug's half-life.
-
Ester Bioisostere: Similarly, it can replace an ester group, eliminating susceptibility to esterase-mediated hydrolysis.[12]
Caption: Isoxazole as a stable bioisostere for an amide bond.
Potential Therapeutic Applications
Given the wide range of activities reported for isoxazole derivatives, 3-cyclopentyl-4-methyl-1,2-oxazol-5-amine could be a valuable starting point for developing agents targeting:
-
Inflammation: Many isoxazole-containing molecules are potent inhibitors of enzymes like cyclooxygenase (COX).[5]
-
Infectious Diseases: The isoxazole core is found in antibiotics like Cloxacillin and Sulfamethoxazole.[1][13]
-
Oncology: Numerous isoxazole derivatives have shown promise as anticancer agents.[14]
-
Neurological Disorders: The scaffold is present in compounds with activity against neurodegenerative diseases.[3]
Section 5: Safety and Handling
While specific toxicity data for 3-cyclopentyl-4-methyl-1,2-oxazol-5-amine is unavailable, general precautions for handling novel heterocyclic amine compounds should be strictly followed.[15][16]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15]
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[16]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[17]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
3-Cyclopentyl-4-methyl-1,2-oxazol-5-amine represents a promising, albeit currently uncharacterized, chemical entity. Its structure combines the proven utility of the isoxazole scaffold with substituents that can be fine-tuned to optimize biological activity and pharmacokinetic properties. This guide provides a foundational framework for its synthesis, characterization, and potential exploration in drug discovery. The proposed synthetic route is based on reliable and scalable chemical transformations, and the discussion of its potential as a privileged scaffold and bioisostere highlights its relevance to modern medicinal chemistry. Researchers and drug developers are encouraged to use this guide as a starting point for unlocking the potential of this and related isoxazole derivatives.
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